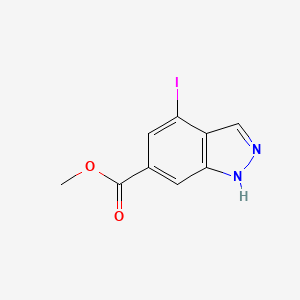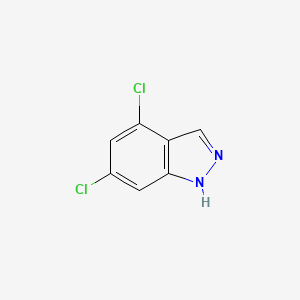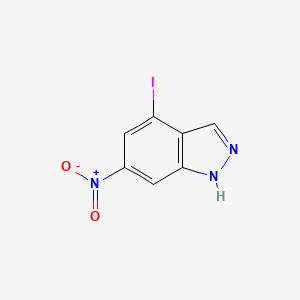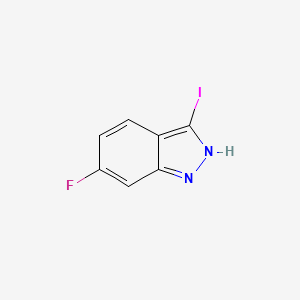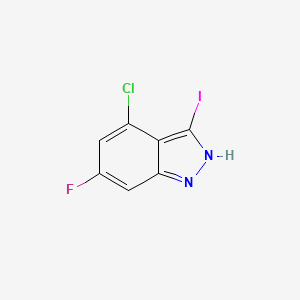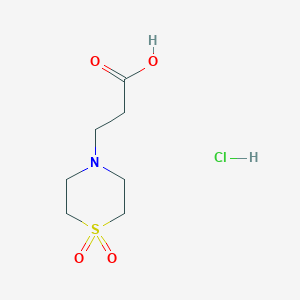
Clorhidrato de 2-cloro-3-metoxianilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO . It is used as a reactant in the preparation of dual inhibitors of CK2 and Pim kinases, which have antiproliferative activity against cancer cells .
Synthesis Analysis
The synthesis of 2-Chloro-3-methoxyaniline involves the reaction of 2-Chloro-3-nitroanisole with iron powder in a mixture of glacial acetic acid and ethanol. The mixture is stirred at reflux for 3.5 hours .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxyaniline hydrochloride is represented by the InChI code: 1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H . The molecular weight of this compound is 194.06 .Physical And Chemical Properties Analysis
2-Chloro-3-methoxyaniline hydrochloride is a solid at room temperature . It has a molecular weight of 194.06 . The density is 1.2±0.1 g/cm3 . The boiling point is 252.0±20.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas:
Síntesis de agentes antihelmínticos: El clorhidrato de 2-cloro-3-metoxianilina se utiliza en la síntesis de N-sustituidos-3-cloro-2-azetidinonas, que muestran potencial como agentes antihelmínticos, ayudando a tratar infecciones por gusanos parásitos .
Agentes antiproliferativos contra células cancerosas: Sirve como reactivo en la preparación de inhibidores duales de las quinasas CK2 y Pim, que han mostrado actividad antiproliferativa contra las células cancerosas, lo que indica su papel en el desarrollo de terapias contra el cáncer .
Aplicaciones en la síntesis de colorantes:
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Chloro-3-methoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as CK2 and Pim kinases, which are involved in cell proliferation and survival pathways. The compound acts as an inhibitor, binding to the active sites of these enzymes and preventing their normal function. This inhibition disrupts the signaling pathways that promote cancer cell growth, making 2-Chloro-3-methoxyaniline hydrochloride a potential candidate for anticancer therapies.
Cellular Effects
2-Chloro-3-methoxyaniline hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting CK2 and Pim kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, 2-Chloro-3-methoxyaniline hydrochloride can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Chloro-3-methoxyaniline hydrochloride exerts its effects through binding interactions with specific biomolecules. The compound binds to the active sites of CK2 and Pim kinases, inhibiting their enzymatic activity. This inhibition prevents the phosphorylation of downstream targets, disrupting the signaling pathways that regulate cell growth and survival. Additionally, 2-Chloro-3-methoxyaniline hydrochloride can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-methoxyaniline hydrochloride can change over time. The compound is relatively stable at room temperature, but its stability may decrease under certain conditions . Long-term exposure to 2-Chloro-3-methoxyaniline hydrochloride can lead to degradation, which may affect its efficacy in biochemical assays. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in sustained inhibition of CK2 and Pim kinases, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-methoxyaniline hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit CK2 and Pim kinases without causing significant toxicity. At higher doses, 2-Chloro-3-methoxyaniline hydrochloride may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on CK2 and Pim kinases.
Metabolic Pathways
2-Chloro-3-methoxyaniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, which may influence cellular function and overall metabolism. Additionally, 2-Chloro-3-methoxyaniline hydrochloride can be metabolized into active or inactive forms, depending on the enzymatic pathways involved.
Transport and Distribution
Within cells and tissues, 2-Chloro-3-methoxyaniline hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, regulating its intracellular concentration. The distribution of 2-Chloro-3-methoxyaniline hydrochloride can affect its localization and accumulation within different cellular compartments. This distribution is crucial for its activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Chloro-3-methoxyaniline hydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows 2-Chloro-3-methoxyaniline hydrochloride to interact with its target enzymes and proteins effectively. The subcellular distribution of the compound can influence its inhibitory effects on CK2 and Pim kinases, as well as its overall impact on cellular function.
Propiedades
IUPAC Name |
2-chloro-3-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLQWMDYINEUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647435 |
Source


|
| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85893-87-4 |
Source


|
| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
